1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol
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Overview
Description
1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol is a complex organic compound featuring a thiazole ring, an azetidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethylamino group. The azetidine ring is then synthesized and attached to the thiazole moiety. The final step involves the addition of the phenyl group to complete the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenyl group contributes to the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Phenyl Substituted Compounds: Various phenyl-substituted thiazoles and azetidines.
Uniqueness: 1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol is unique due to its combination of a thiazole ring, an azetidine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[5-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-18(2)9-14-8-17-15(21-14)10-19-11-16(20,12-19)13-6-4-3-5-7-13/h3-8,20H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNWUBIDUPUVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(S1)CN2CC(C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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